(6R)-6-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6R)-6-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one is a synthetic organic compound belonging to the morpholine family. This compound features a morpholine ring substituted with a 3-fluorophenyl group and a 1-phenylethyl group. It is of interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6R)-6-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols and dihaloalkanes.
Substitution Reactions: The 3-fluorophenyl group and the 1-phenylethyl group are introduced via substitution reactions. These reactions often involve the use of organometallic reagents or halogenated precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reagent concentration.
Purification Steps: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated products.
Scientific Research Applications
(6R)-6-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and possible biological activities.
Biological Research: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of (6R)-6-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
1-(4-Fluorophenyl)piperazine: This compound shares the fluorophenyl group but has a different core structure.
®-3-(3-Fluorophenyl)-N-(1-phenylethyl)morpholine: Similar in structure but differs in the position of the fluorophenyl group.
Uniqueness: (6R)-6-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one is unique due to its specific substitution pattern on the morpholine ring, which may confer distinct pharmacological properties compared to other similar compounds.
Properties
CAS No. |
920801-72-5 |
---|---|
Molecular Formula |
C18H18FNO2 |
Molecular Weight |
299.3 g/mol |
IUPAC Name |
(6R)-6-(3-fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one |
InChI |
InChI=1S/C18H18FNO2/c1-13(14-6-3-2-4-7-14)20-11-17(22-12-18(20)21)15-8-5-9-16(19)10-15/h2-10,13,17H,11-12H2,1H3/t13-,17-/m0/s1 |
InChI Key |
ZIVGOMZNHSWPIN-GUYCJALGSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N2C[C@H](OCC2=O)C3=CC(=CC=C3)F |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC(OCC2=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.